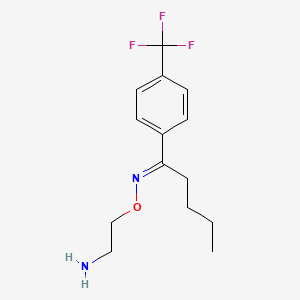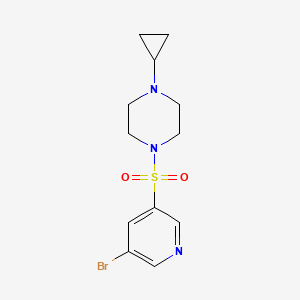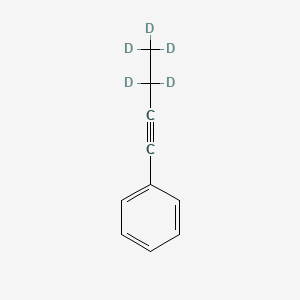
1-Phenyl-1-butyne-3,3,4,4,4-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-butyne-3,3,4,4,4-d5 (PBD5) is a synthetic compound of the alkyne family that is widely used in scientific research. It has been studied extensively for its unique properties, which make it a valuable tool for a variety of applications.
Mecanismo De Acción
1-Phenyl-1-butyne-3,3,4,4,4-d5 acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used for a variety of purposes. For example, it can form complexes with transition metal ions, which can be used in catalytic reactions. Additionally, it can be used to activate substrates for further reaction.
Biochemical and Physiological Effects
Due to its unique properties, 1-Phenyl-1-butyne-3,3,4,4,4-d5 can be used to study a variety of biochemical and physiological processes. For example, it can be used to study the structure and function of proteins and enzymes, as well as the mechanisms of drug action. Additionally, it can be used to study the effects of environmental pollutants on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Phenyl-1-butyne-3,3,4,4,4-d5 has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is non-toxic and non-flammable. Additionally, it is stable under a variety of conditions and can be stored for long periods of time. However, it is also relatively reactive and can cause unwanted side reactions.
Direcciones Futuras
The potential future directions for 1-Phenyl-1-butyne-3,3,4,4,4-d5 are numerous. It can be used to develop new catalysts for organic synthesis, as well as new materials for drug delivery and nanomaterials. Additionally, it can be used to study the structure and function of proteins, enzymes, and other biological molecules. Finally, it can be used to develop new methods for the synthesis of polymers, polyketones, and polyesters.
Métodos De Síntesis
1-Phenyl-1-butyne-3,3,4,4,4-d5 can be synthesized through a variety of methods, including the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, while the Grignard reaction involves the reaction of an organic halide with magnesium metal. Both reactions are relatively simple and can be used to synthesize 1-Phenyl-1-butyne-3,3,4,4,4-d5 in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Phenyl-1-butyne-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties. It has been used in a variety of applications, including organic synthesis, drug delivery, and nanomaterials. It is also used as a catalyst in various reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. Additionally, it is used as a reagent in the synthesis of polymers, polyketones, and polyesters.
Propiedades
IUPAC Name |
3,3,4,4,4-pentadeuteriobut-1-ynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMSANAQQVUJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-butyne-3,3,4,4,4-d5 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


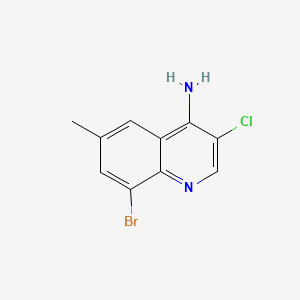

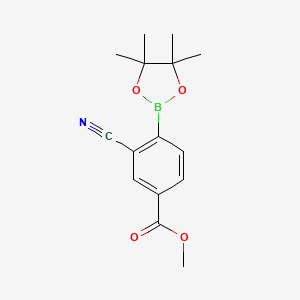
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
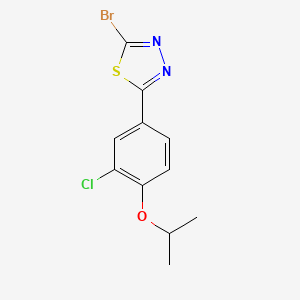

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

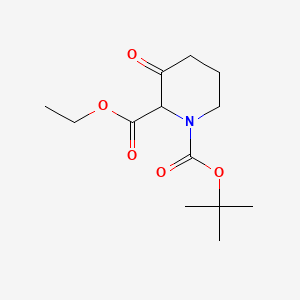
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)
